molecular formula C20H21N5O4S B3008688 4-((3-甲基哌啶-1-基)磺酰基)-N-(5-(吡啶-2-基)-1,3,4-恶二唑-2-基)苯甲酰胺 CAS No. 862809-68-5

4-((3-甲基哌啶-1-基)磺酰基)-N-(5-(吡啶-2-基)-1,3,4-恶二唑-2-基)苯甲酰胺

货号 B3008688
CAS 编号: 862809-68-5
分子量: 427.48
InChI 键: IAUJOTIAZTYUJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, compounds with the benzamide moiety and substituted heteroaryl rings have been explored for their antiarrhythmic and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives with various substitutions that confer specific biological activities. For example, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with a focus on their antiarrhythmic properties . Similarly, the synthesis of benzamides containing a substituted five-membered heteroaryl ring, such as the 1,2,4-oxadiazole, has been reported for their RET kinase inhibitory activity . These syntheses typically involve multi-step reactions, including acylation and sulfonation processes, to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is known to affect the reactivity and interaction with biological targets . The spatial arrangement of the benzothiazine and pyridine fragments in related compounds has been shown to influence their analgesic and anti-inflammatory activities . X-ray diffraction analysis and NMR spectroscopy are commonly used to confirm the structure of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the heteroaryl group. For instance, the sulfo group can introduce significant changes and may prevent the acylation of sterically hindered amines . The electrophilic attack typically occurs on the ring nitrogen of aminopyridines during the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and bioavailability, are important for their pharmacological profile. Compound 5, a related compound with antiarrhythmic activity, was shown to have good oral bioavailability and a favorable hemodynamic profile . The pharmacological properties of these compounds, including their analgesic and anti-inflammatory activities, are often correlated with their molecular conformation and the mutual arrangement of functional groups .

科学研究应用

抗菌特性

(Aziz‐ur‐Rehman 等人,2017 年) 的一项研究重点介绍了具有 1,3,4-恶二唑、磺酰胺和哌啶官能团的衍生物的合成,该衍生物表现出有价值的抗菌结果。

抗炎和抗癌潜力

(Madhavi Gangapuram & K. Redda,2009 年)(K. Redda & Madhavi Gangapuram,2007 年) 的研究涉及合成取代的 N-[4(5-甲基/苯基-1,3,4-恶二唑-2-基)-3,6-二氢吡啶-1(2H)-y1]苯甲酰胺/苯磺酰胺,显示出抗炎和抗癌特性。

抗氧化活性

(Subbulakshmi N. Karanth 等人,2019 年)(S. Bondock,Shymaa Adel,& H. Etman,2016 年) 的研究分别讨论了 4,5-二氢-1,3,4-恶二唑-2-硫酮和一些新的功能化 2-苯甲酰氨基-5-杂芳基-1,3,4-恶二唑的合成和生物学研究,显示出有效的抗氧化活性。

酶抑制

(H. Khalid 等人,2016 年) 的一项研究显示了合成化合物对丁酰胆碱酯酶 (BChE) 酶的筛选,揭示了显着的酶抑制作用。

抗结核活性

(N. Nayak 等人,2016 年) 证明了 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物对结核分枝杆菌的合成和体外抗结核活性。

缓蚀

(P. Ammal 等人,2018 年) 的研究表明了 1,3,4-恶二唑衍生物在硫酸中对低碳钢的缓蚀性能,提供了对物理化学性质的见解。

属性

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-14-5-4-12-25(13-14)30(27,28)16-9-7-15(8-10-16)18(26)22-20-24-23-19(29-20)17-6-2-3-11-21-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJOTIAZTYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。